Oral Bioavailability and Duration of Action vs. DMT
DET provides a decisive operational advantage over DMT in oral dosing paradigms. DET induces hallucinogenic activity in humans at an oral dose range of 50–100 mg without the adjunctive use of MAO inhibitors, whereas DMT is essentially inactive orally unless co-administered with an MAOI [1]. The duration of psychoactive effect for DET is 2–4 hours, substantially longer than the minutes-long duration of parenteral DMT, making DET far more practical for sustained in vivo behavioral pharmacology studies where acute, short-lived effects are a confounding variable [1].
| Evidence Dimension | Oral Pharmacokinetics and Dose Requirements |
|---|---|
| Target Compound Data | 50–100 mg (oral, active), 2–4 h duration |
| Comparator Or Baseline | N,N-Dimethyltryptamine (DMT): Inactive orally without MAOI, <30 min duration (parenteral) |
| Quantified Difference | DET is fully orally active without MAOI; duration is >4x longer than parenteral DMT. |
| Conditions | Human clinical/research observations; no formal PK trial. |
Why This Matters
For laboratories conducting oral administration experiments, DET eliminates the required co-dosing of MAOI inhibitors, simplifying experimental design and avoiding confounding pharmacokinetic interactions.
- [1] Shulgin A, Shulgin A. DET Entry. In: TIHKAL: The Continuation. Transform Press; 1997. View Source
